molecular formula C18H26N4O3 B2510437 N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 876670-00-7

N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2510437
CAS RN: 876670-00-7
M. Wt: 346.431
InChI Key: LPAQZFSWEQURCC-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C18H26N4O3 and its molecular weight is 346.431. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Research has led to the development of innovative synthesis methods for compounds structurally related to N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, focusing on the intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide. This synthesis pathway has enabled the production of novel classes of compounds with potential biological activities, demonstrating significant yields and exploring the effects of electron-donating and withdrawing groups on intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Antimicrobial Agents

Another focus of research on compounds similar to N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is their potential as antimicrobial agents. A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising results in vitro against both bacterial and fungal cultures, suggesting the potential for these compounds to be developed as new antimicrobial agents (Darwish et al., 2014).

Structural Analysis and Configurations

The crystal structures of cyclohexane-based γ-spirolactams, closely related to the core structure of N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide, have been determined, providing insights into their configurations, conformations, and crystal packing effects. This research contributes to understanding the structural basis for the biological activity of these compounds (Krueger et al., 2019).

Novel Nematicidal Activity

The synthesis and evaluation of 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one have unveiled new compounds with nematicidal activity, expanding the potential applications of cyclohexane-based compounds in agricultural pest control (Srinivas et al., 2008).

Biolubricant Development

Research into the synthesis of 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] novel compounds from oleic acid, incorporating cyclohexanone structures, has suggested these compounds as potential biolubricant candidates. This research highlights the versatility of cyclohexane derivatives in industrial applications, particularly in sustainable and environmentally friendly lubricants (Kurniawan et al., 2017).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-13-5-9-18(10-6-13)15(24)22(16(25)21-18)11-14(23)20-17(12-19)7-3-2-4-8-17/h13H,2-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAQZFSWEQURCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}acetamide

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